

Spectroscopic comparison of "Ethanone, 1-(1-cycloocten-1-yl)-" derivatives

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Compound of Interest

Compound Name: Ethanone, 1-(1-cycloocten-1-yl)-

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A Comparative Spectroscopic Analysis of A-Acetyl-Cycloalkene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of positional isomers of acetyl-cycloalkenes, specifically focusing on derivatives of cyclopentene and cyclohexene. While the primary focus is on readily available data for these six- and five-membered ring systems, this document also includes reference information for the eight-membered ring analogue, **"Ethanone, 1-(1-cycloocten-1-yl)-"**, to provide a broader context for researchers working with larger ring structures. The objective is to offer a clear, data-driven comparison of how the position of the acetyl group relative to the endocyclic double bond influences spectroscopic properties.

Introduction

α,β -Unsaturated ketones are fundamental structural motifs in a vast array of organic molecules, including many natural products and pharmacologically active compounds. The electronic interaction between the carbonyl group and the carbon-carbon double bond gives rise to characteristic spectroscopic signatures. Understanding how these signatures are affected by structural modifications, such as the position of substitution on a cycloalkene ring, is crucial for structure elucidation and the development of new chemical entities. This guide presents a

comparative analysis of the spectroscopic data for 1-acetyl and 3-acetyl isomers of cyclopentene and cyclohexene, providing a valuable resource for researchers in the field.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for the selected acetyl-cycloalkene isomers.

Table 1: ^1H NMR Spectroscopic Data (CDCl₃)

Compound	Olefinic Proton (δ , ppm)	Methyl Protons (δ , ppm)	Other Protons (δ , ppm)
3-Acetyl-2-cyclopentenone	6.62 (t, $J = 1.8$ Hz, 1H)	2.48 (s, 3H)	2.76 (m, 2H), 2.50 (m, 2H)
3-Acetyl-2-cyclohexenone	Data not available	Data not available	Data not available
Ethanone, 1-(1-cyclohexen-1-yl)-	Data not available	Data not available	Data not available
Ethanone, 1-(1-cycloocten-1-yl)-	Data not available	Data not available	Data not available

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Compound	Carbonyl Carbon (δ, ppm)	Olefinic Carbons (δ, ppm)	Methyl Carbon (δ, ppm)	Other Carbons (δ, ppm)
3-Acetyl-2-cyclopentenone	210.2, 197.2	137.0, 135.5	26.3	35.4, 27.8
3-Acetyl-2-cyclohexenone	Data not available	Data not available	Data not available	Data not available
Ethanone, 1-(1-cyclohexen-1-yl)-	Data not available	Data not available	Data not available	Data not available
Ethanone, 1-(1-cycloocten-1-yl)-	Data not available	Data not available	Data not available	Data not available

Table 3: Infrared (IR) Spectroscopic Data

Compound	C=O Stretch (cm-1)	C=C Stretch (cm-1)
3-Acetyl-2-cyclopentenone	1715, 1681	Not specified
3-Acetyl-2-cyclohexenone	Not specified	Not specified
Ethanone, 1-(1-cyclohexen-1-yl)-	~1670	~1640
Ethanone, 1-(1-cycloocten-1-yl)-	Data not available	Data not available

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3-Acetyl-2-cyclopentenone	124.0527	Not specified
3-Acetyl-2-cyclohexenone	138.0681	Not specified
Ethanone, 1-(1-cyclohexen-1-yl)-	124	109, 81, 43
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- ^[1]	124 ^[1]	43 (acetyl cation) ^[1]
Ethanone, 1-(1-cycloocten-1-yl)-	(Predicted: 152)	Not available

Experimental Protocols

The data presented in this guide were compiled from various sources. The following are generalized experimental protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C .^[2] Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

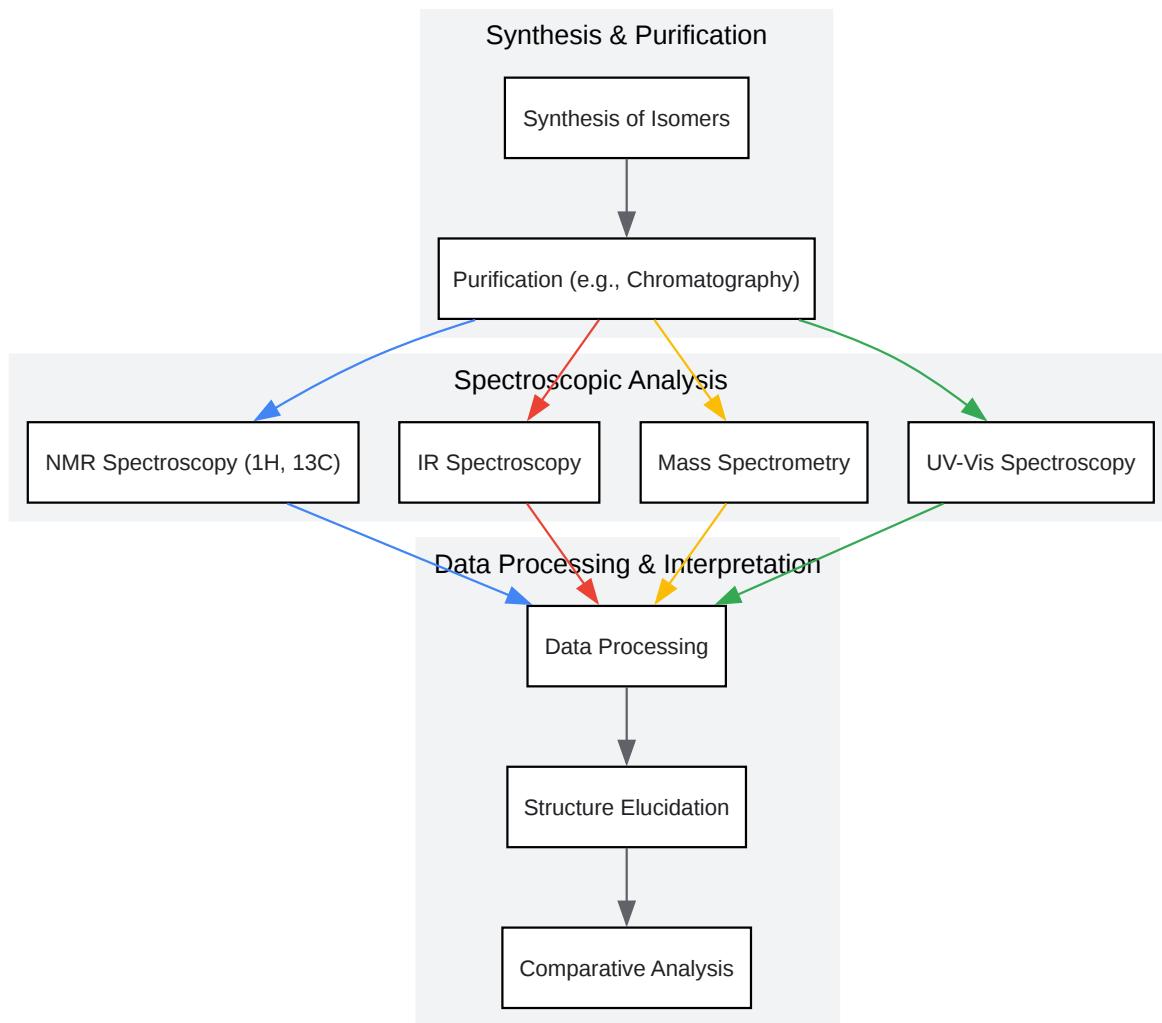
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.^[2] Samples were analyzed as thin films on NaCl or KBr plates, or as a solution in an appropriate solvent.^[2] Absorption frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer using electron ionization (EI).^[2] The electron energy was typically set to 70 eV. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Mandatory Visualization

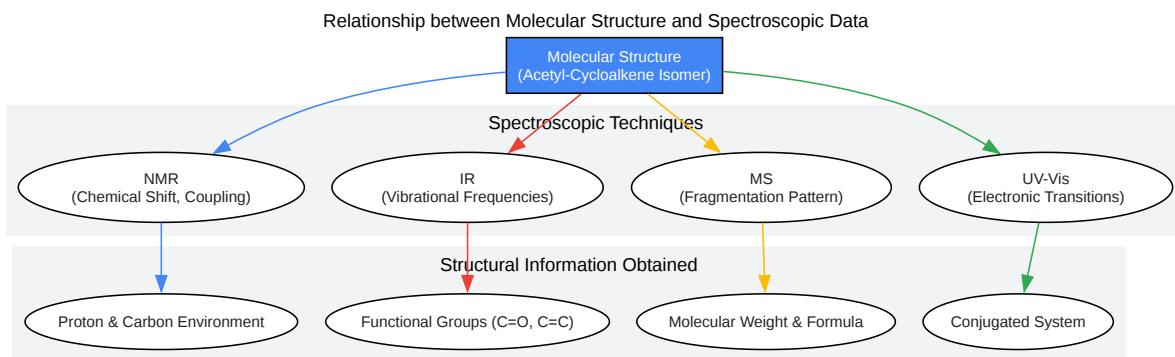
Experimental Workflow for Spectroscopic Analysis

Experimental Workflow for Spectroscopic Analysis of Acetyl-Cycloalkenes

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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of acetyl-cycloalkene isomers.

Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: The relationship between the molecular structure of an acetyl-cycloalkene and the information derived from various spectroscopic techniques.

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References

- 1. Buy Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | 3168-90-9 [smolecule.com]
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